In-Depth Technical Guide to (3S)-4,4-dimethylpyrrolidin-3-ol
In-Depth Technical Guide to (3S)-4,4-dimethylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3S)-4,4-dimethylpyrrolidin-3-ol, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Table 1: Core Chemical Properties of (3S)-4,4-dimethylpyrrolidin-3-ol
| Property | Value | Source |
| IUPAC Name | (3S)-4,4-dimethylpyrrolidin-3-ol | N/A |
| CAS Number | 218602-27-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
Table 2: Physicochemical Data of (3S)-4,4-dimethylpyrrolidin-3-ol and its Hydrochloride Salt
| Property | (3S)-4,4-dimethylpyrrolidin-3-ol | 4,4-dimethylpyrrolidin-3-ol hydrochloride | Source |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [4] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [4] |
| XLogP3 (Predicted) | 0.1 | N/A | |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | 32.26 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [4] |
| Rotatable Bond Count | 0 | 0 | [4] |
Note: Experimental values for melting point, boiling point, and solubility of the free base are not currently available in the cited literature.
Synthesis and Experimental Protocols
The enantioselective synthesis of polysubstituted pyrrolidines, such as (3S)-4,4-dimethylpyrrolidin-3-ol, is a significant area of research in organic chemistry. While a specific, detailed experimental protocol for the synthesis of this exact molecule is not publicly available, general synthetic strategies for chiral 4,4-disubstituted pyrrolidin-3-ols often involve the following key steps. Further investigation into patent literature may provide more detailed synthetic procedures.
Conceptual Synthetic Workflow
A potential synthetic approach could involve the asymmetric reduction of a corresponding 4,4-dimethylpyrrolidin-3-one precursor. This workflow highlights the key transformations that would be necessary.
Caption: Conceptual workflow for the synthesis of (3S)-4,4-dimethylpyrrolidin-3-ol.
General Experimental Considerations for Pyrrolidine Synthesis
-
Starting Materials: The synthesis would likely commence from readily available precursors that can be converted to a 4,4-dimethylpyrrolidin-3-one scaffold.
-
Asymmetric Control: The crucial step for establishing the (3S) stereochemistry is the asymmetric reduction of the ketone. This is typically achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), or through enzymatic reduction.
-
Protecting Groups: The pyrrolidine nitrogen may require protection (e.g., with a Boc or Cbz group) during the synthesis to prevent side reactions, followed by a deprotection step.
-
Purification and Analysis: Purification of the final product would likely involve column chromatography. Characterization would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Role in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific stereochemistry and substitution pattern of (3S)-4,4-dimethylpyrrolidin-3-ol make it an attractive building block for the synthesis of novel drug candidates.
While specific signaling pathways directly involving (3S)-4,4-dimethylpyrrolidin-3-ol are not yet elucidated in the available literature, its structural motifs are found in molecules targeting various biological processes. For instance, substituted pyrrolidinols are key components of inhibitors for enzymes such as β-secretase 1 (BACE1), which is implicated in Alzheimer's disease.
Illustrative Drug Development Logic
The incorporation of (3S)-4,4-dimethylpyrrolidin-3-ol into a drug discovery program would typically follow a structured progression from a starting scaffold to a clinical candidate.
Caption: Logical progression in a drug discovery project utilizing (3S)-4,4-dimethylpyrrolidin-3-ol.
The unique three-dimensional arrangement of functional groups in (3S)-4,4-dimethylpyrrolidin-3-ol can be exploited to achieve specific interactions with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. Its application as a chiral building block allows for the exploration of stereospecific binding interactions, a critical aspect of modern drug design.
